N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide
Brand Name: Vulcanchem
CAS No.: 1049430-05-8
VCID: VC6750239
InChI: InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27)
SMILES: CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C
Molecular Formula: C21H19ClN4O4
Molecular Weight: 426.86

N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

CAS No.: 1049430-05-8

Cat. No.: VC6750239

Molecular Formula: C21H19ClN4O4

Molecular Weight: 426.86

* For research use only. Not for human or veterinary use.

N-(2-chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide - 1049430-05-8

Specification

CAS No. 1049430-05-8
Molecular Formula C21H19ClN4O4
Molecular Weight 426.86
IUPAC Name N-[(2-chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxopyrrolo[2,3-d]pyrimidine-6-carboxamide
Standard InChI InChI=1S/C21H19ClN4O4/c1-24-19-15(20(28)25(2)21(24)29)10-17(26(19)12-14-7-5-9-30-14)18(27)23-11-13-6-3-4-8-16(13)22/h3-10H,11-12H2,1-2H3,(H,23,27)
Standard InChI Key QSGKWWYYFCMZLZ-UHFFFAOYSA-N
SMILES CN1C2=C(C=C(N2CC3=CC=CO3)C(=O)NCC4=CC=CC=C4Cl)C(=O)N(C1=O)C

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

N-(2-Chlorobenzyl)-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide is systematically named according to IUPAC guidelines, reflecting its polycyclic architecture and substituent arrangement. Key identifiers include:

PropertyValue
CAS Number1049430-05-8
Molecular FormulaC21H19ClN4O4\text{C}_{21}\text{H}_{19}\text{ClN}_{4}\text{O}_{4}
Molecular Weight426.86 g/mol
IUPAC NameN-[(2-Chlorophenyl)methyl]-7-(furan-2-ylmethyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide

The compound’s structure integrates a pyrrolo[2,3-d]pyrimidine scaffold substituted at positions 1 and 3 with methyl groups, at position 6 with a carboxamide moiety, and at position 7 with a furan-2-ylmethyl group. A 2-chlorobenzyl chain is appended to the carboxamide nitrogen.

Spectroscopic and Physicochemical Properties

While experimental data for this specific compound are unavailable, related pyrrolo[2,3-d]pyrimidines exhibit characteristic UV-Vis absorption bands near 260–280 nm due to π→π* transitions in the conjugated heterocyclic system . The presence of electron-withdrawing substituents (e.g., chloro, carbonyl) likely reduces solubility in aqueous media, necessitating polar aprotic solvents for handling.

Synthetic Methodologies

General Approaches to Pyrrolo[2,3-d]Pyrimidine Synthesis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives typically involves multicomponent reactions or stepwise cyclization strategies. For the target compound, a plausible route includes:

  • Core Formation: Condensation of 4-amino-1H-pyrrole-3-carboxylate derivatives with urea or thiourea derivatives under acidic conditions to form the pyrimidine ring.

  • Substituent Introduction:

    • N-Methylation: Quaternization of the pyrimidine nitrogen using methyl iodide.

    • Furan-2-ylmethyl Attachment: Alkylation with furfuryl bromide in the presence of a base like potassium carbonate.

    • Chlorobenzyl Carboxamide Coupling: Amide bond formation via activation of the carboxylic acid group (e.g., using HATU) followed by reaction with 2-chlorobenzylamine .

Optimization Challenges

Key challenges in synthesizing this compound include:

  • Regioselectivity: Ensuring proper substitution at the N1, N3, and C7 positions.

  • Oxidation Control: Maintaining the dioxo configuration at C2 and C4 without over-oxidation.

  • Purification: Separating closely related by-products due to the compound’s high molecular weight and nonpolar substituents.

Structural and Electronic Features

Conformational Analysis

X-ray crystallography data for analogous compounds reveal that the pyrrolo[2,3-d]pyrimidine core adopts a planar conformation, with substituents influencing ring puckering. The furan-2-ylmethyl group likely occupies an equatorial position to minimize steric hindrance, while the chlorobenzyl moiety may engage in π-stacking interactions .

Electronic Effects

  • Electron-Withdrawing Groups: The 2-chloro substituent on the benzyl ring and the carbonyl groups at C2/C4 create electron-deficient regions, potentially enhancing reactivity toward nucleophilic attack.

  • Furan Contribution: The furan oxygen’s lone pairs may participate in hydrogen bonding or coordinate with metal catalysts, as seen in related furan-containing therapeutics .

Hypothetical Biological Activity and Mechanisms

Antiviral Applications

Recent studies on furan-derived SARS-CoV-2 Mpro^\text{pro} inhibitors (e.g., 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives) suggest that the furan-2-ylmethyl group in this compound might confer antiviral activity by interacting with viral protease catalytic dyads .

Future Research Directions

Synthetic Priorities

  • Catalyst Screening: Evaluating palladium or nickel catalysts to improve yield in key alkylation steps.

  • Green Chemistry Approaches: Exploring microwave-assisted or flow chemistry techniques to reduce reaction times.

Biological Profiling

  • In Vitro Assays: Testing against kinase panels and viral proteases to identify lead indications.

  • ADMET Studies: Assessing solubility, metabolic stability, and cytotoxicity using in silico models and cell-based assays .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator